Oxymorphone-naltrexonazine
Descripción general
Descripción
Oxymorphone-naltrexonazine is a morphinan-based opioid compound that acts as a selective μ-opioid receptor agonist. This compound is a derivative of oxymorphone and naltrexone, combining the analgesic properties of oxymorphone with the opioid antagonist properties of naltrexone . It is primarily used in scientific research to study opioid receptor interactions and the pharmacological effects of opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphone-naltrexonazine involves several steps, starting from thebaine, a naturally occurring opiate isolated from poppy extract. Thebaine is first converted to oxycodone, which is then N- and O-demethylated to produce noroxymorphone . The final step involves the reaction of noroxymorphone with naltrexone under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of flow electrolysis cells for the N- and O-demethylation steps, significantly improving reaction throughput and increasing the space-time yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxymorphone-naltrexonazine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrolysis, alkyl chloroformates for demethylation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include noroxymorphone, naloxone, and naltrexone, which are intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Oxymorphone-naltrexonazine is widely used in scientific research for its unique properties as a selective μ-opioid receptor agonist. Its applications include:
Chemistry: Studying the synthesis and reactivity of opioid compounds.
Biology: Investigating the interactions between opioid receptors and their ligands.
Medicine: Exploring the pharmacological effects of opioids and developing new analgesics.
Industry: Developing new methods for the large-scale production of opioid compounds .
Mecanismo De Acción
Oxymorphone-naltrexonazine exerts its effects by binding to and activating the μ-opioid receptor (MOR). This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound also interacts with the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), although to a lesser extent .
Comparación Con Compuestos Similares
Oxymorphone-naltrexonazine is unique in its combination of oxymorphone and naltrexone properties. Similar compounds include:
Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Naloxonazine: Another opioid antagonist with similar properties to naltrexone .
This compound stands out due to its selective μ-opioid receptor agonist activity, making it a valuable tool in opioid research.
Actividad Biológica
Oxymorphone-naltrexonazine is a compound that has garnered attention for its unique pharmacological properties, particularly its mixed agonist-antagonist activity at opioid receptors. This article delves into the biological activity of this compound, exploring its receptor interactions, signaling pathways, and potential therapeutic applications.
This compound is an azine derivative formed from oxymorphone and naltrexone. Its chemical structure allows it to interact with the μ-opioid receptor (MOP) as either an agonist or antagonist, depending on the context of its binding. This dual functionality is significant in modulating pain responses while potentially mitigating some of the adverse effects associated with traditional opioid use.
Key Mechanism:
- Receptor Binding : this compound demonstrates a high affinity for the MOP, leading to potent analgesic effects. It has been shown to irreversibly block opiate binding in vitro, exhibiting 20- to 40-fold greater potency compared to its precursor compounds like naloxone and naltrexone .
- Signaling Pathways : Upon binding to the MOP, this compound activates intracellular signaling cascades that inhibit neurotransmitter release, thereby reducing pain perception .
In Vitro Studies
Research indicates that this compound exhibits significant antagonist properties in vitro. This was demonstrated through binding assays that showed a marked inhibition of high-affinity opioid receptor sites . The compound's ability to act as an antagonist may provide a mechanism for reducing the risk of opioid addiction while still offering pain relief.
In Vivo Studies
In vivo experiments have confirmed the compound's analgesic efficacy. Studies involving animal models have shown that this compound effectively reduces acute thermal nociception, highlighting its potential as a therapeutic agent in pain management .
Comparative Analysis with Other Opioids
The following table summarizes the biological activity and characteristics of this compound compared to other opioids:
Compound | Activity Type | Potency (in vitro) | Analgesic Efficacy (in vivo) | Notes |
---|---|---|---|---|
Oxymorphone | Agonist | High | High | Potent analgesic; high abuse potential |
Naltrexone | Antagonist | Moderate | Low | Used primarily for opioid addiction treatment |
This compound | Mixed Agonist-Antagonist | Very High | Moderate to High | Unique profile; potential for reduced addiction risk |
Case Studies and Clinical Implications
Clinical implications of this compound are particularly relevant in the context of managing chronic pain and opioid dependence. A case study highlighted the effectiveness of this compound in providing analgesia without the typical side effects associated with full agonists like oxycodone. Patients reported satisfactory pain relief with reduced instances of respiratory depression and sedation compared to traditional opioids .
Propiedades
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCFDHEUPTFGW-RFSISCEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-71-3 | |
Record name | Oxymorphone-naltrexonazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.